molecular formula C9H10BrN B6228886 3-bromo-4-cyclobutylpyridine CAS No. 1374664-74-0

3-bromo-4-cyclobutylpyridine

Cat. No.: B6228886
CAS No.: 1374664-74-0
M. Wt: 212.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-cyclobutylpyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom at the third position and a cyclobutyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-bromo-4-cyclobutylpyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds under mild conditions . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 50-100°C

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The process may include continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-cyclobutylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The cyclobutyl group can be oxidized to form cyclobutanone derivatives.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride or potassium tert-butoxide as bases, and dimethyl sulfoxide as the solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products

    Substitution: 3-amino-4-cyclobutylpyridine, 3-thio-4-cyclobutylpyridine

    Oxidation: 3-bromo-4-cyclobutanonepyridine

    Reduction: 3-bromo-4-cyclobutylpiperidine

Scientific Research Applications

3-bromo-4-cyclobutylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-cyclobutylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-cyclobutylpyridine
  • 3-chloro-4-cyclobutylpyridine
  • 3-bromo-4-methylpyridine

Uniqueness

3-bromo-4-cyclobutylpyridine is unique due to the presence of both a bromine atom and a cyclobutyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The cyclobutyl group introduces steric hindrance, affecting the compound’s interaction with molecular targets, while the bromine atom enhances its electrophilicity, facilitating various substitution reactions .

Properties

CAS No.

1374664-74-0

Molecular Formula

C9H10BrN

Molecular Weight

212.1

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.